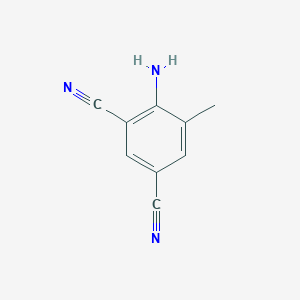

N-(3-cyanothiophen-2-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

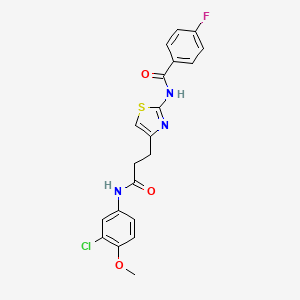

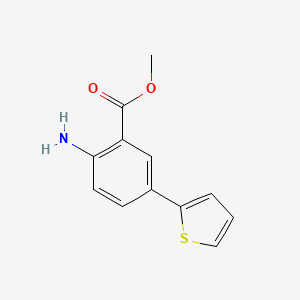

“N-(3-cyanothiophen-2-yl)isobutyramide” is a novel heterocyclic amide derivative . It is a compound that contains the functional group R−CO−NHR, which is typically formed when a carboxylic acid reacts with an amine .

Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Aplicaciones Científicas De Investigación

Antioxidant Activity

N-(3-cyanothiophen-2-yl)-2-methylpropanamide exhibits moderate antioxidant activity. Researchers have evaluated its in vitro antioxidant potential using assays like ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity. In laboratory conditions, it has been tested against both Gram-positive and Gram-negative bacterial strains. Additionally, it exhibits substantial activity against yeasts, including Candida glabrata and Candida krusei . Such antimicrobial properties are valuable for potential therapeutic applications.

Biological Molecule Interactions

Computational studies using density functional theory (DFT) have explored the interactions between N-(3-cyanothiophen-2-yl)-2-methylpropanamide and DNA bases (such as guanine, thymine, adenine, and cytosine). These investigations provide insights into its binding affinity and potential biological relevance .

Chemical Structure and Synthesis

The compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. Its crystal structure has been characterized using techniques like FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography .

Pharmaceutical Applications

Amide compounds, including N-(3-cyanothiophen-2-yl)-2-methylpropanamide, are essential components of many pharmaceuticals. Researchers continue to explore their potential as antifungal, antibacterial, anticonvulsant, analgesic, and anti-inflammatory agents .

Materials Science and Polymers

Amides find applications beyond biology and medicine. They play a role in polymers, dyes, and liquid crystals. Investigating the properties of N-(3-cyanothiophen-2-yl)-2-methylpropanamide in these contexts could reveal novel materials or functional components .

Mecanismo De Acción

Target of Action

N-(3-cyanothiophen-2-yl)-2-methylpropanamide, also known as N-(3-cyanothiophen-2-yl)isobutyramide, is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known to possess significant antioxidant and antimicrobial properties .

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTNODPWIUVANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-2-methylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)

![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)